Deguelin, dehydro-

Description

BenchChem offers high-quality Deguelin, dehydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deguelin, dehydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

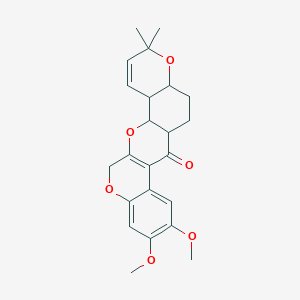

Molecular Formula |

C23H26O6 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one |

InChI |

InChI=1S/C23H26O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h7-10,12-13,15,22H,5-6,11H2,1-4H3 |

InChI Key |

YMUNLLFDTZRSEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2C(O1)CCC3C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)C |

Origin of Product |

United States |

Troubleshooting & Optimization

Technical Support Center: Overcoming Autofluorescence of Dehydrodeguelin in Imaging Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dehydrodeguelin (B134386). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the intrinsic fluorescence (autofluorescence) of dehydrodeguelin in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging dehydrodeguelin?

Autofluorescence is the natural emission of light by biological structures or compounds like dehydrodeguelin when they are excited by light. This becomes a problem in fluorescence microscopy as it can mask the signal from your specific fluorescent labels (e.g., antibodies, fluorescent proteins), leading to high background, low signal-to-noise ratio, and difficulty in interpreting your results.

Q2: I am observing high background fluorescence in my control samples treated only with dehydrodeguelin. What can I do?

This is a classic sign of autofluorescence. To address this, you can try several strategies outlined in our troubleshooting guides, including chemical quenching, photobleaching, and optimizing your imaging parameters. It is crucial to run an "unstained" control (cells/tissue treated with dehydrodeguelin but without any fluorescent labels) to determine the intensity and spectral properties of the dehydrodeguelin-induced autofluorescence in your specific experimental setup.[1][2]

Q3: Can I use any fluorescent dye with dehydrodeguelin?

It is advisable to choose your fluorescent dyes carefully. Since the exact excitation and emission spectra of dehydrodeguelin are not widely published, a good strategy is to use fluorophores that emit in the far-red or near-infrared region of the spectrum (e.g., Alexa Fluor 647, Cy5, Alexa Fluor 750).[3] Autofluorescence is typically weaker at longer wavelengths.[3][4][5]

Q4: Are there any software-based methods to remove autofluorescence from my images?

Yes, a powerful technique called spectral unmixing can be used.[6][7][8] This method treats the autofluorescence from dehydrodeguelin as a distinct spectral profile and computationally subtracts it from the total signal, allowing you to isolate the signal from your specific fluorescent probes.[6][7][8] This requires a microscope equipped with a spectral detector.

Troubleshooting Guides

Problem 1: High Background Fluorescence Obscuring Specific Signal

Possible Cause: Autofluorescence from dehydrodeguelin and/or the biological sample itself.

Solutions:

| Solution | Principle | Considerations |

| Chemical Quenching | Treat samples with a chemical agent that reduces fluorescence. | May affect the integrity of your sample or the signal from your intended fluorophore. Always test on a small scale first. |

| Photobleaching | Expose the sample to intense light before adding your fluorescent labels to "burn out" the autofluorescence.[9] | Can potentially damage the sample. Optimization of exposure time and intensity is critical. |

| Choice of Fluorophore | Use fluorophores with emission spectra in the far-red or near-infrared range where autofluorescence is typically lower.[3][4][5] | Requires appropriate filters and detectors on your microscope. |

| Spectral Unmixing | Computationally separate the autofluorescence signal from the specific fluorescent signal based on their different emission spectra.[6][7][8] | Requires a spectral imaging system. |

| Optimize Fixation | Aldehyde fixatives like formaldehyde (B43269) can increase autofluorescence.[3][10] Consider using an organic solvent like cold methanol (B129727) or ethanol (B145695) for fixation.[1][10] If aldehyde fixation is necessary, use the lowest concentration and shortest time required.[4][10] | The choice of fixative depends on the antigen and antibody being used. |

| Perfusion | For tissue samples, perfuse with PBS before fixation to remove red blood cells, which are a major source of autofluorescence.[4][10] | Not always feasible for all sample types. |

Experimental Protocols

Protocol 1: Chemical Quenching with Sudan Black B

Sudan Black B is effective at quenching autofluorescence from lipofuscin, which can be a significant component of cellular autofluorescence.

Materials:

-

0.1% Sudan Black B (w/v) in 70% ethanol

-

Phosphate Buffered Saline (PBS)

-

Mounting medium

Procedure:

-

After your final immunolabeling and washing steps, incubate the slides in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.

-

Wash the slides thoroughly in PBS three times for 5 minutes each.

-

Mount the coverslips using an appropriate mounting medium.

Note: Sudan Black B can sometimes introduce its own red or far-red fluorescence, so it's essential to check for this in your specific filter sets.[11]

Protocol 2: Photobleaching

Materials:

-

Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp).

-

Your prepared sample (before incubation with fluorescently labeled antibodies).

Procedure:

-

Place your sample on the microscope stage.

-

Expose the sample to continuous, high-intensity illumination from the light source for a period ranging from several minutes to an hour. The optimal time will need to be determined empirically.

-

Proceed with your standard immunolabeling protocol.

Note: Monitor the sample for any signs of damage during the photobleaching process.

Protocol 3: Spectral Unmixing Workflow

This is a general workflow and the specific steps will depend on your microscope's software.

-

Acquire a Reference Spectrum for Autofluorescence: Image a control sample treated only with dehydrodeguelin to capture its unique emission spectrum.

-

Acquire Reference Spectra for Your Fluorophores: Image samples stained with each of your fluorescent labels individually to obtain their reference spectra.

-

Acquire the Image of Your Fully Stained Sample: Capture a spectral image of your experimental sample containing both dehydrodeguelin and your fluorescent labels.

-

Perform Linear Unmixing: Use the microscope software to unmix the signals in your experimental image based on the reference spectra you acquired. The software will generate separate images for the autofluorescence and each of your fluorophores.

Signaling Pathways & Experimental Workflows

Dehydrodeguelin is a rotenoid, and related compounds like deguelin (B1683977) are known to inhibit mitochondrial complex I and modulate key signaling pathways involved in cell proliferation and survival. Below are diagrams illustrating these pathways and a general experimental workflow for investigating the effects of dehydrodeguelin while accounting for its autofluorescence.

References

- 1. Structure of ERK2 bound to PEA-15 reveals a mechanism for rapid release of activated MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 3. Dehydroepiandrosterone inhibits complex I of the mitochondrial respiratory chain and is neurotoxic in vitro and in vivo at high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of deguelin on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Rotenone and Five Rotenoids in CFT Legumine Piscicide Formulation via High Resolution Mass Spectrometry and a New High-Throughput Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK Signaling Pathway Is Constitutively Active in NT2D1 Non-Seminoma Cells and Its Inhibition Impairs Basal and HGF-Activated Cell Proliferation [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Mitochondrial Complex I Inhibitors Expose a Vulnerability for Selective Killing of Pten-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.